molecular formula C18H19F2N5O3S B2451849 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034335-23-2

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Katalognummer: B2451849
CAS-Nummer: 2034335-23-2
Molekulargewicht: 423.44
InChI-Schlüssel: KJYNTRFNQHFAFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19F2N5O3S and its molecular weight is 423.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Potential Anticancer and Anti-HCV Agent

  • Anticancer and Anti-HCV Activities : A study highlighted the synthesis and characterization of derivatives related to the chemical structure , demonstrating anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds were evaluated for their therapeutic potential and found to exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Some derivatives displayed modest inhibition of HCV NS5B RdRp activity, suggesting the potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

COX-2 Inhibitor for Arthritis Treatment

  • Inhibition of Cyclooxygenase-2 (COX-2) : Research on the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives, including structures similar to the one of interest, identified potent and selective inhibitors of COX-2. These compounds were evaluated for their effectiveness in vitro and in vivo, leading to the identification of celecoxib (SC-58635), which is currently used for treating rheumatoid arthritis and osteoarthritis. This underscores the relevance of such compounds in designing selective COX-2 inhibitors for anti-inflammatory purposes (T. Penning et al., 1997).

Antimicrobial and Antitubercular Agents

  • Antimicrobial and Antitubercular Activities : Benzene sulfonamide pyrazole thio-oxadiazole hybrids have been synthesized and identified as potential antimicrobial and antitubercular agents. These compounds demonstrated significant activity against various bacterial strains and the tuberculosis-causing bacterium H37Rv. The structure-activity relationship of these compounds highlights the importance of the sulfonamide group in contributing to their biological activities, making them promising candidates for further development as antimicrobial agents (Ramesh M. Shingare et al., 2018).

Anti-inflammatory and Analgesic Properties

  • Anti-inflammatory and Analgesic Effects : Studies have demonstrated the synthesis of new benzenesulfonamide derivatives showing significant anti-inflammatory and analgesic activities. These derivatives, structurally related to celecoxib, have been evaluated pharmacologically, revealing higher efficacy than celecoxib in some cases. Their development is based on the incorporation of pyrazole and oxadiazole moieties, indicating their potential for use as safer anti-inflammatory and analgesic medications (Eatedal H. Abdel Aal et al., 2002).

Eigenschaften

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O3S/c19-18(20)8-6-13(7-9-18)17-23-16(28-24-17)12-22-29(26,27)15-4-2-14(3-5-15)25-11-1-10-21-25/h1-5,10-11,13,22H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYNTRFNQHFAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.